Ethyl 3-hydroxyquinoline-6-carboxylate
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Overview
Description
Ethyl 3-hydroxyquinoline-6-carboxylate is a chemical compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxyquinoline-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 3-hydroxyquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-hydroxyquinoline-3-carboxylate
- Quinoline-6-carboxylic acid
- 3-Hydroxyquinoline
Uniqueness
Ethyl 3-hydroxyquinoline-6-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 3-hydroxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-11-9(5-8)6-10(14)7-13-11/h3-7,14H,2H2,1H3 |
InChI Key |
ROZSIBIWBAHGFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2C=C1)O |
Origin of Product |
United States |
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